2-(2,2-Difluoro-ethoxy)-6-trifluoromethyl-aniline 2-(2,2-Difluoro-ethoxy)-6-trifluoromethyl-aniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC18004542
InChI: InChI=1S/C9H8F5NO/c10-7(11)4-16-6-3-1-2-5(8(6)15)9(12,13)14/h1-3,7H,4,15H2
SMILES:
Molecular Formula: C9H8F5NO
Molecular Weight: 241.16 g/mol

2-(2,2-Difluoro-ethoxy)-6-trifluoromethyl-aniline

CAS No.:

Cat. No.: VC18004542

Molecular Formula: C9H8F5NO

Molecular Weight: 241.16 g/mol

* For research use only. Not for human or veterinary use.

2-(2,2-Difluoro-ethoxy)-6-trifluoromethyl-aniline -

Specification

Molecular Formula C9H8F5NO
Molecular Weight 241.16 g/mol
IUPAC Name 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)aniline
Standard InChI InChI=1S/C9H8F5NO/c10-7(11)4-16-6-3-1-2-5(8(6)15)9(12,13)14/h1-3,7H,4,15H2
Standard InChI Key BDPKEBXSZODDOE-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C(=C1)OCC(F)F)N)C(F)(F)F

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound’s IUPAC name, 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)aniline, reflects its substitution pattern:

  • A trifluoromethyl group (-CF₃) at the 6-position of the benzene ring.

  • A 2,2-difluoroethoxy group (-OCH₂CF₂) at the 2-position.

  • An amine (-NH₂) at the 1-position.

The canonical SMILES string C1=CC(=C(C(=C1)OCC(F)F)N)C(F)(F)F and InChIKey BDPKEBXSZODDOE-UHFFFAOYSA-N confirm this arrangement.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₉H₈F₅NO
Molecular Weight241.16 g/mol
Boiling/Melting PointNot reported
LogP (Lipophilicity)Estimated >2 (highly lipophilic)

Comparative Structural Analysis

Compared to simpler fluorinated anilines like 2-(2,2-difluoroethoxy)aniline (C₈H₉F₂NO, MW 173.16 g/mol) , the addition of the trifluoromethyl group in 2-(2,2-difluoro-ethoxy)-6-trifluoromethyl-aniline significantly alters its electronic and steric profile. The -CF₃ group is a strong electron-withdrawing moiety, while the -OCH₂CF₂ group introduces conformational flexibility and further electron deficiency.

Synthesis and Manufacturing

Proposed Synthetic Routes

While no direct synthesis of 2-(2,2-difluoro-ethoxy)-6-trifluoromethyl-aniline is documented, analogous methods from patent literature provide plausible pathways. A key patent (CN112939818A) outlines a multi-step synthesis for 2-(2,2-difluoroethoxy)-6-trifluoromethylbenzenesulfonyl chloride, which shares structural similarities. Adapting this approach:

  • Halogenation and Nitro Reduction:

    • Starting with 2-trifluoromethyl-4-nitro-bromobenzene, halogenation introduces a bromine atom at the 3-position.

    • Reduction of the nitro group yields 3-halo-4-bromo-5-trifluoromethyl-aniline .

  • Diazotization and Etherification:

    • Diazotization of the aniline followed by decomposition generates 2-bromo-3-trifluoromethyl-halobenzene.

    • Grignard reaction with dialkyl disulfide and subsequent etherification using 2,2-difluoroethanol introduces the difluoroethoxy group .

Table 2: Critical Reaction Steps and Yields (Adapted from )

StepReagents/ConditionsYield
HalogenationH₂SO₄, X₂ (X = Cl, Br)85–90%
Nitro ReductionH₂/Pd-C, EtOH92%
Etherification2,2-Difluoroethanol, NaNH₂84–91%

Challenges in Synthesis

  • Fluorine Reactivity: The strong C-F bonds necessitate harsh conditions, risking decomposition.

  • Regioselectivity: Ensuring correct substitution on the aromatic ring requires precise temperature and catalyst control .

Physicochemical Properties

Stability and Reactivity

The compound’s stability derives from:

  • Electron-Withdrawing Effects: The -CF₃ and -OCH₂CF₂ groups deactivate the benzene ring, reducing susceptibility to electrophilic attack.

  • Hydrophobicity: Fluorine atoms enhance lipid solubility, as evidenced by its estimated LogP >2.

Spectroscopic Data

Though experimental spectra are unavailable, predictions can be made:

  • ¹⁹F NMR: Expected signals at δ -70 to -80 ppm (CF₃) and δ -120 to -130 ppm (CF₂).

  • IR Spectroscopy: Strong C-F stretches near 1100–1250 cm⁻¹.

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